molecular formula C12H11N3O2S B11437747 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B11437747
M. Wt: 261.30 g/mol
InChI Key: GOYUVRGRNSCDJN-UHFFFAOYSA-N
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Description

1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE is a heterocyclic compound that features a pyrrolidinone ring fused with a phenyl group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like acetone and reagents such as potassium bicarbonate to maintain a neutral pH .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidinone ring with a sulfanyl-oxadiazole moiety makes it a versatile compound for various applications in medicinal and materials chemistry.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

1-phenyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11N3O2S/c16-10-6-8(11-13-14-12(18)17-11)7-15(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)

InChI Key

GOYUVRGRNSCDJN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NNC(=S)O3

Origin of Product

United States

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